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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Methylserine is a non-proteinogenic α-amino acid characterized by a methyl group

substitution at the α-carbon of serine. This structural modification confers unique

stereochemical and conformational properties, making it a molecule of significant interest in

medicinal chemistry, peptide design, and as a chiral building block for complex organic

synthesis. Its structural similarity to serine, a key biological amino acid, suggests potential

interactions with various physiological pathways, including neurotransmission and one-carbon

metabolism. This technical guide provides a comprehensive overview of 2-Methylserine,

encompassing its physicochemical properties, detailed synthesis methodologies, biological

significance, and relevant experimental protocols to facilitate its application in research and

drug development.

Core Data Presentation
This section summarizes the key physicochemical and identifying properties of 2-Methylserine
in its racemic and enantiopure forms.

Table 1: Physicochemical Properties of 2-Methylserine
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Property Value Reference

IUPAC Name
2-Amino-3-hydroxy-2-

methylpropanoic acid

Molecular Formula C₄H₉NO₃

Molar Mass 119.12 g/mol

Melting Point 253-263 °C [1]

Solubility in Water Soluble [2]

pKa (predicted) 2.20 ± 0.10 [3]

XLogP3-AA (predicted) -3.9

Polar Surface Area 83.6 Å²

Rotatable Bond Count 2

Table 2: Identifiers for Different Forms of 2-Methylserine
Form CAS Number PubChem CID

D/L-2-Methylserine 5424-29-3 94309

L-2-Methylserine 16820-18-1 7000050

D-2-Methylserine 3398-40-1 -

Synthesis Methodologies
The synthesis of 2-Methylserine, particularly in its enantiomerically pure form, is crucial for its

application as a chiral building block and in the development of stereospecific bioactive

molecules. Both chemical and enzymatic routes have been established.

Chemical Synthesis
A common strategy for the enantioselective synthesis of α-methyl amino acids like 2-
Methylserine involves the use of chiral auxiliaries or asymmetric catalysis.
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This protocol describes a method starting from (S)-Serine, where the initial chirality is relayed

to maintain the stereochemistry in the final product.

Esterification and Cyclization:

Treat (S)-Serine with thionyl chloride in methanol to produce the corresponding methyl

ester.

React the serine methyl ester with pivalaldehyde in the presence of triethylamine in 2-

methylpentane under anhydrous conditions. This forms an equilibrium mixture of cis- and

trans-oxazolidine and an acyclic imine. The mixture is concentrated and used directly in

the next step.

Diastereoselective Reduction:

The crude mixture from the previous step is subjected to reduction with a suitable hydride

reagent. The cis-oxazolidine is selectively reduced due to steric hindrance in the trans-

isomer and the lower reactivity of the open-chain form.

α-Methylation:

The resulting cis-oxazolidine is treated with lithium diisopropylamide (LDA) at -65 °C,

followed by the addition of methyl iodide. The methylation occurs stereoselectively from

the less sterically hindered face of the enolate.

Hydrolysis:

The methylated oxazolidine is hydrolyzed to yield (S)-2-Methylserine.

This protocol outlines a general approach for the N-protection of 2-Methylserine, a common

requirement for its use in peptide synthesis. The synthesis of the starting material, (S)-2-
methylserine, can be achieved through methods like the one described above or other

enantioselective routes.

Dissolution:

Suspend (S)-2-Methylserine in a mixture of dioxane and water.
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Basification:

Add a suitable base, such as sodium carbonate or sodium hydroxide, to dissolve the

amino acid and facilitate the reaction with the Boc-anhydride.

Boc-Protection:

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for

several hours until the reaction is complete, as monitored by TLC.

Work-up and Isolation:

Remove the dioxane under reduced pressure.

Acidify the aqueous solution to a pH of ~2-3 with a suitable acid (e.g., citric acid or

KHSO₄) at 0 °C.

Extract the product with an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

yield N-Boc-(S)-2-methylserine.

Enzymatic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of 2-
Methylserine.

This protocol utilizes an α-methylserine aldolase to catalyze the condensation of L-alanine and

formaldehyde.

Reaction Mixture Preparation:

Prepare a reaction buffer of 100 mM potassium phosphate at pH 7.4.

To the buffer, add 0.1 mM pyridoxal 5'-phosphate (PLP), L-alanine (as the substrate), and

a controlled concentration of formaldehyde (e.g., 10-100 mM).

Enzyme Addition:
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Initiate the reaction by adding purified α-methylserine aldolase or whole E. coli cells

overexpressing the enzyme to the reaction mixture.

Incubation:

Incubate the reaction at 30°C with gentle agitation for a sufficient period (e.g., 16 hours) to

allow for product formation.

Reaction Quenching and Analysis:

Stop the reaction by adding a quenching solution, such as 5 N NaOH.

Analyze the formation of α-Methyl-L-serine using a suitable analytical technique, such as

HPLC.

Biological Significance and Potential Applications
The unique structural features of 2-Methylserine make it a valuable tool in drug discovery and

biochemical studies.

Role in Peptide and Peptidomimetic Chemistry
The incorporation of 2-Methylserine into peptides can significantly alter their properties:

Conformational Constraint: The α-methyl group restricts the conformational freedom of the

peptide backbone, which can lead to the stabilization of specific secondary structures like β-

turns or helices.[4] This can result in peptides with higher binding affinities and specificities

for their biological targets.

Increased Metabolic Stability: The steric hindrance provided by the α-methyl group can

protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby

increasing the in vivo half-life of peptide-based drugs.[5]

A study on a peptide containing the sequence Thr-Ala-Ala showed that replacing threonine with

α-methylserine led to a conformational equilibrium between extended and β-turn structures in

an aqueous solution.[4]

Interaction with NMDA Receptors
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The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved

in synaptic plasticity, learning, and memory.[6] Its activation requires the binding of both

glutamate and a co-agonist, typically glycine or D-serine.[6] Given its structural similarity to

serine, 2-Methylserine is a candidate for interaction with the NMDA receptor, potentially at the

co-agonist binding site. While specific binding affinity data (Kᵢ or IC₅₀ values) for 2-
Methylserine at the NMDA receptor are not readily available in the literature, its potential role

as a modulator of NMDA receptor activity makes it an interesting molecule for

neuropharmacological research.

Involvement in One-Carbon Metabolism
One-carbon metabolism is a fundamental set of biochemical reactions that involve the transfer

of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation

reactions. Serine is a major donor of one-carbon units through the action of serine

hydroxymethyltransferase (SHMT), which converts serine to glycine.[1] Early studies have

shown that α-methylserine can be metabolized by a hydroxymethyl-transferase, suggesting its

potential to interact with and possibly modulate one-carbon metabolism.[7]
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Click to download full resolution via product page

Caption: Potential interaction of 2-Methylserine with the NMDA receptor signaling pathway.
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Caption: Potential involvement of 2-Methylserine in the one-carbon metabolism pathway.
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Caption: Workflow for solid-phase synthesis of a peptide containing 2-Methylserine.
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Conclusion and Future Directions
2-Methylserine is a versatile molecule with significant potential in various areas of chemical

and biological research. Its ability to impart conformational rigidity and metabolic stability

makes it a valuable component in the design of novel peptide and peptidomimetic therapeutics.

Furthermore, its potential interactions with key neurological and metabolic pathways, such as

the NMDA receptor system and one-carbon metabolism, warrant further investigation.

Future research should focus on:

Quantitative Biological Characterization: Determining the precise binding affinities (Kᵢ/IC₅₀) of

D- and L-2-Methylserine at different NMDA receptor subtypes to elucidate its role as a

potential neuromodulator.

Metabolic Fate: Tracing the metabolic pathway of 2-Methylserine within cellular systems to

understand its impact on one-carbon metabolism and related biosynthetic pathways.

Systematic Structure-Activity Relationship Studies: Incorporating 2-Methylserine at various

positions within bioactive peptides to systematically evaluate its effects on structure, stability,

and biological activity, thereby generating a predictive framework for its use in drug design.

Development of Novel Synthetic Methodologies: Exploring new and more efficient catalytic

methods for the enantioselective synthesis of 2-Methylserine and its derivatives to enhance

its accessibility for research and development.

By continuing to explore the unique properties of 2-Methylserine, the scientific community can

unlock new opportunities in the rational design of therapeutics and the fundamental

understanding of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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